molecular formula C22H35N3O2 B1522282 1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine CAS No. 1189489-52-8

1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine

Cat. No.: B1522282
CAS No.: 1189489-52-8
M. Wt: 373.5 g/mol
InChI Key: ADWDLBFPPGSCGZ-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine (CAS: 1185064-24-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methyl substituent, and a 4-benzylpiperazine moiety. The Boc group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical and organic chemistry . Its structure combines rigidity from the piperidine ring with functional diversity from the benzylpiperazine group, enabling applications in drug design and catalysis.

Properties

IUPAC Name

tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-21(2,3)27-20(26)24-12-10-22(4,11-13-24)25-16-14-23(15-17-25)18-19-8-6-5-7-9-19/h5-9H,10-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWDLBFPPGSCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674295
Record name tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189489-52-8
Record name tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-benzylpiperazine with tert-butyl 4-methylpiperidine-1-carboxylate under specific conditions . The reaction typically requires the use of solvents such as methanol and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various biological effects, such as antimicrobial activity or modulation of cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural features and properties of 1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine with analogous Boc-protected piperidines:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Notes
This compound C15H29N3O2 283.41 1185064-24-7 Boc, 4-methyl, 4-benzylpiperazine Intermediate in organic synthesis; potential catalyst ligand
1-Boc-4-Methylpiperidine C11H21NO2 199.29 123387-50-8 Boc, 4-methyl Building block in drug synthesis; simpler structure for functionalization
1-Boc-4-[(Benzylamino)methyl]piperidine C18H28N2O2 304.43 195314-72-8 Boc, 4-[(benzylamino)methyl] Pharmaceutical intermediate; benzylamino group enhances bioactivity
1-Boc-4-(Hydroxymethyl)-4-methylpiperidine C12H23NO3 229.32 236406-21-6 Boc, 4-methyl, 4-hydroxymethyl Synthetic precursor for functionalized piperidines; hydroxymethyl enables further derivatization
1-Boc-4-(Morpholine-4-carbonyl)piperidine C15H26N2O4 298.38 N/A Boc, 4-(morpholine carbonyl) Chelating agent; used in metal-catalyzed reactions

Functional and Reactivity Differences

  • Benzylpiperazine vs. In contrast, the hydroxymethyl group in 1-Boc-4-(Hydroxymethyl)-4-methylpiperidine facilitates nucleophilic reactions, such as esterification or oxidation .
  • Anchoring Effects: and highlight that substituents like benzylpiperazine or morpholine-carbonyl can act as anchors in heterogeneous catalysts, improving stability and turnover numbers (TONs) in dehydrogenation reactions. For example, silica- or alumina-supported Ir catalysts with multiple anchoring groups achieved TONs >90,000 in 4-methylpiperidine dehydrogenation .
  • Impact on Hydrogen Storage : While 4-methylpiperidine itself is a liquid organic hydrogen carrier (LOHC) with 6.1 wt% H2 capacity , Boc-protected derivatives like 1-Boc-4-Methylpiperidine are less studied for LOHC applications due to reduced H2 content. However, their stability makes them viable intermediates for synthesizing dehydrogenation catalysts .

Catalytic Performance

  • Continuous-Flow Dehydrogenation: Supported pincer-Ir catalysts with anchoring groups (e.g., 3@Al2O3-uncal in ) achieved TOFs of ~1,684 h⁻¹ and maintained activity for 45 hours.
  • Selectivity Trends : In dehydrogenation of 4-methylpiperidine, higher temperatures (325–350°C) favor fully aromatized products (P3), while lower temperatures increase intermediate yields (P1/P2) . Substituents like benzylpiperazine may modulate selectivity by altering electron density.

Pharmaceutical Relevance

  • Drug Intermediates: Boc-protected piperidines are key intermediates in synthesizing opioids and neuroactive agents. For example, 4-Anilino-1-Boc-piperidine (CAS: 125541-22-2) is a precursor to 4-anilinopiperidine, a structural motif in analgesics .

Biological Activity

1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. The compound features a piperidine core, which is a common scaffold in many pharmacologically active agents, and the presence of a benzylpiperazine moiety enhances its interaction with various biological targets.

Acetylcholinesterase Inhibition

Recent studies have indicated that compounds similar to this compound can act as acetylcholinesterase (AChE) inhibitors . AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission .

Table 1: AChE Inhibition Potency of Related Compounds

Compound NameIC50 (µM)Selectivity Ratio (hAChE/hBuChE)
Donepezil0.4442.1
This compoundTBDTBD
N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamideTBDTBD

Note: TBD indicates values that require further experimental validation.

Neuroprotective Effects

In vitro studies suggest that derivatives of benzylpiperazine can exhibit neuroprotective effects. For instance, they may mitigate oxidative stress and prevent neuronal cell death induced by neurotoxins . This is particularly relevant for compounds targeting conditions like Alzheimer’s, where oxidative stress plays a significant role in disease progression.

Study 1: Multi-target Ligands

A study evaluated various piperazine derivatives, including those similar to this compound, for their ability to inhibit both AChE and butyrylcholinesterase (BuChE). The results showed that certain compounds could achieve significant inhibition of both enzymes, potentially offering dual therapeutic benefits in Alzheimer's treatment .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of piperidine derivatives has revealed that modifications to the benzyl group can significantly affect biological activity. The introduction of different substituents on the benzene ring was found to enhance AChE inhibition potency and selectivity . This highlights the importance of chemical modifications in optimizing pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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